molecular formula C3H7NO2 B1266195 N-Methoxyacetamide CAS No. 5806-90-6

N-Methoxyacetamide

Cat. No. B1266195
CAS RN: 5806-90-6
M. Wt: 89.09 g/mol
InChI Key: SOZXKDHEWJXRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-Methoxyacetamide involves various chemical pathways, including reductive amination, the Leuckart method, and other synthetic routes utilized in producing amphetamine-type substances and their derivatives. These methods can potentially be adapted for the synthesis of N-Methoxyacetamide, emphasizing the importance of selecting appropriate precursors and reagents to achieve the desired chemical structure and purity (Stojanovska et al., 2013).

Scientific Research Applications

Anthelmintic Properties

N-Methoxyacetamide derivatives have been investigated for their potential as anthelmintics. For instance, N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, displayed significant anthelmintic activity in rodents against nematodes, filariae, and cestodes, and also showed high efficacy in dogs against hookworms and large roundworms. It was found to be well-tolerated in animals without teratogenic effects (Wollweber et al., 1979). Similarly, N-(2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl)-2-methoxyacetamide (febantel) demonstrated broad-spectrum anthelmintic properties in various animal species including mice, rats, dogs, sheep, and cattle (Wollweber et al., 1979).

Safety And Hazards

N-Methoxy-N-methylacetamide is classified as a flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZXKDHEWJXRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206787
Record name Acetamide, N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxyacetamide

CAS RN

5806-90-6
Record name N-Methoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5806-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-Methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-Methoxyacetamide
Reactant of Route 4
N-Methoxyacetamide
Reactant of Route 5
N-Methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-Methoxyacetamide

Citations

For This Compound
89
Citations
SA Glover, M Adams - Australian Journal of Chemistry, 2011 - CSIRO Publishing
… the parent hydroxamic ester, N-methoxyacetamide 26 (respectively … 25, model 24 and N-methoxyacetamide 26 were 1696, 1733 … )acetamide 24 and N-methoxyacetamide 26 have been …
Number of citations: 12 www.publish.csiro.au
M Kawase, T Kitamura, Y Kikugawa - The Journal of Organic …, 1989 - ACS Publications
IV-Methoxy-N-acylnitrenium ions (II), generated by treatment of iV-chloro-iV-methoxyamides with silver carbonate in trifluoroacetic acid, react with arenes to give iV-aryl-iV-…
Number of citations: 187 pubs.acs.org
SA Glover, AA Rosser, RM Spence - Australian Journal of …, 2014 - CSIRO Publishing
… At the B3LYP/6-31G(d) level, N-chloro-N-methoxyacetamide 8a is computed to be strongly pyramidal at nitrogen with a long amide bond that is untwisted. N-Chloro-N-…
Number of citations: 13 www.publish.csiro.au
KL Cavanagh, SA Glover, HL Price… - Australian journal of …, 2009 - CSIRO Publishing
… These results are in line with computed properties for the model reaction of ammonia with N-acetoxy-N-methoxyacetamide but are in contrast to the role of steric effects on their …
Number of citations: 24 www.publish.csiro.au
DJ Dixon, SV Ley, EW Tate - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… Alkylation of 3 with α-bromo-N-methyl-N-methoxyacetamide in the presence of KHMDS afforded 81% yield, at 84% conversion, of the cis anomerically-linked amide. Subsequent …
Number of citations: 44 pubs.rsc.org
M Sasaki, Y Itoh, N Yamamoto, Y Yamada - Chemistry letters, 1993 - journal.csj.jp
… The product used CuCl as a catalyst was assigned to be of syn isomer, assuming the chelation at two Oxygen atoms of an intermediary N-methoxyacetamide anion with copper ionº9 …
Number of citations: 1 www.journal.csj.jp
JM Buccigross, SA Glover - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
… AM 1 predicts the rearrangement of N-dimethylamino-Nmethoxyacetamide (7a) (Scheme 5) to be exothermic in the gas phase (Table 1). This is a consequence of the stability of methyl …
Number of citations: 38 pubs.rsc.org
S Mitsuru, I Yoshikazu, Y Noboru, Y Yoshimi - Chemistry Letters, 1993 - cir.nii.ac.jp
… Condensation of O,O-diethyl phosphorochloridothioate with N-methoxyacetamide in the presence of a base gave selectively the geometrical isomers of O,O-diethyl O-1-(N-…
Number of citations: 0 cir.nii.ac.jp
RM Devlin, IE Demoranville - … on cranberry vine growth and crop., 1970 - cabdirect.org
… (8.1% ai)+ chlorpropham (5%) at 6.48-9.72 lb total ai, potassium azide (10%)+ chlorpropham (10%) at 20-30 lb ai and OCS-21799 (2-(4-chloro-2-methylphenoxy)-N-methoxyacetamide …
Number of citations: 2 www.cabdirect.org
RO Drummond, WJ Gladney - Journal of Economic Entomology, 1969 - academic.oup.com
… ), Ciba C-776 (dimethyl phosphate ester with 2-chloro-N-ethylcrotonamide), Ciba C-2428 (O, O-dimetllyl phosphorodithioate S-ester with N-isopropyl-2-mercapto-N-methoxyacetamide), …
Number of citations: 8 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.